molecular formula C9H8N2O5 B1265544 2-Acetamido-4-nitrobenzoic acid CAS No. 951-97-3

2-Acetamido-4-nitrobenzoic acid

Cat. No.: B1265544
CAS No.: 951-97-3
M. Wt: 224.17 g/mol
InChI Key: OAYHLMVCNPUEPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Acetamido-4-nitrobenzoic acid is an organic compound with the molecular formula C9H8N2O5. It is a derivative of benzoic acid, characterized by the presence of an acetamido group at the second position and a nitro group at the fourth position on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It has been suggested that this compound and its derivatives could potentially serve as antiviral agents . The specific targets within the viral life cycle, however, remain to be identified.

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as suzuki–miyaura cross-coupling , which is a type of palladium-catalyzed carbon–carbon bond-forming reaction. This suggests that the compound might interact with its targets through covalent bonding or other types of chemical interactions.

Biochemical Pathways

Given its potential antiviral properties , it might interfere with the viral replication or protein synthesis pathways

Pharmacokinetics

A study has conducted an admet analysis utilizing swissadme to examine the compound’s performance within a living organism and compute its physicochemical characteristics . The results of this analysis could provide insights into the compound’s bioavailability and pharmacokinetic profile.

Result of Action

Given its potential antiviral properties , it might inhibit viral replication or disrupt viral protein synthesis, leading to a decrease in viral load.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Acetamido-4-nitrobenzoic acid can be synthesized through several methods. One common method involves the nitration of 2-acetamidobenzoic acid. The reaction typically uses concentrated nitric acid and sulfuric acid as reagents, and the process is carried out under controlled temperature conditions to ensure the selective nitration at the fourth position .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through recrystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Acetamido-4-nitrobenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Acetamido-4-nitrobenzoic acid has several applications in scientific research:

Comparison with Similar Compounds

Comparison: 2-Acetamido-4-nitrobenzoic acid is unique due to the presence of both an acetamido and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound. For example, the acetamido group enhances its solubility in organic solvents, while the nitro group contributes to its reactivity in reduction and substitution reactions. Compared to similar compounds, this compound offers a versatile platform for chemical modifications and applications in various fields .

Properties

IUPAC Name

2-acetamido-4-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O5/c1-5(12)10-8-4-6(11(15)16)2-3-7(8)9(13)14/h2-4H,1H3,(H,10,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAYHLMVCNPUEPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3061346
Record name Benzoic acid, 2-(acetylamino)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951-97-3
Record name 2-(Acetylamino)-4-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951-97-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 2-(acetylamino)-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000951973
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Acetylamino)-4-nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86569
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Acetylamino)-4-nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49165
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(Acetylamino)-4-nitrobenzoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25215
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoic acid, 2-(acetylamino)-4-nitro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 2-(acetylamino)-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3061346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-acetamido-4-nitrobenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.012.235
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Acetamido-4-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
2-Acetamido-4-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Acetamido-4-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-Acetamido-4-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
2-Acetamido-4-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
2-Acetamido-4-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.